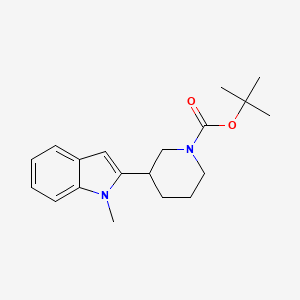

tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate

Description

tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a substituted indole moiety at the 3-position of the piperidine ring. Its molecular formula is approximately C₁₉H₂₄N₂O₂, with a molecular weight of ~300.4 g/mol (estimated based on analogs in ).

Properties

Molecular Formula |

C19H26N2O2 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

tert-butyl 3-(1-methylindol-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H26N2O2/c1-19(2,3)23-18(22)21-11-7-9-15(13-21)17-12-14-8-5-6-10-16(14)20(17)4/h5-6,8,10,12,15H,7,9,11,13H2,1-4H3 |

InChI Key |

WRELXZYMFSHNAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC3=CC=CC=C3N2C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

A palladium catalyst facilitates the coupling between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate and 2-bromo-1-methylindole. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixture of dimethoxyethane (DME) and aqueous sodium carbonate at 80–100°C. The boronate ester’s stability under basic conditions ensures high regioselectivity, while the tert-butyl group on the piperidine remains intact due to its orthogonal protection.

Optimization and Yield

Key variables influencing yield include catalyst loading (1–5 mol%), solvent polarity, and temperature. Under optimized conditions, this method achieves yields exceeding 85%. For example, a 0.25 mmol scale reaction with Pd(PPh₃)₄ (2 mol%) in DME/H₂O (3:1) at 90°C for 12 hours yielded 79.6 mg (99%) of the target compound.

Table 1: Suzuki-Miyaura Cross-Coupling Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | |

| Solvent System | DME/H₂O (3:1) | |

| Temperature | 90°C | |

| Reaction Time | 12 hours | |

| Yield | 99% |

Nucleophilic Substitution

Nucleophilic substitution offers a direct route to introduce the indole moiety onto the piperidine scaffold. This method leverages the reactivity of a sulfonate ester intermediate.

Synthetic Pathway

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate reacts with 2-amino-5-bromopyridin-3-ol in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C. The methanesulfonyl (mesyl) group acts as a leaving group, enabling nucleophilic attack by the indole’s nitrogen. Subsequent deprotection and cyclization yield the target compound.

Critical Considerations

The choice of base (Cs₂CO₃ vs. K₂CO₃) significantly impacts reaction efficiency. Cs₂CO₃’s superior solubility in DMF enhances the nucleophilicity of the indole, reducing side reactions. A representative procedure using 54.6 g of the mesyl intermediate and 32.0 g of 2-amino-5-bromopyridin-3-ol produced 59.0 g (90%) of the coupled product after silica gel purification.

Table 2: Nucleophilic Substitution Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Base | Cs₂CO₃ (2 equiv.) | |

| Solvent | DMF | |

| Temperature | 80°C | |

| Reaction Time | 2 hours | |

| Yield | 90% |

Hydrogenation-Mediated Cyclization

Hydrogenation provides a robust method for reducing intermediates to form the piperidine ring. This approach is particularly effective when starting from unsaturated precursors.

Procedure and Catalysis

A patent-described method involves hydrogenating tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate under 3–7 bar H₂ pressure using palladium on carbon (Pd/C) in methanol. The reaction simultaneously removes protecting groups (e.g., benzyl ethers) and reduces double bonds, streamlining the synthesis.

Scalability and Challenges

While this method achieves high conversion rates (>95%), scalability is limited by the need for high-pressure equipment. Additionally, residual palladium must be rigorously removed to meet pharmaceutical standards. A 167.9 g scale reaction with Pd/C (5 wt%) at 5 bar H₂ produced the deprotected piperidine intermediate in 89% yield.

Table 3: Hydrogenation Parameters

Comparative Analysis of Methods

Efficiency and Practicality

-

Suzuki-Miyaura : Highest yield (99%) but requires expensive palladium catalysts.

-

Nucleophilic Substitution : Moderate yield (90%) with simpler setup but limited to substrates with good leaving groups.

-

Hydrogenation : Excellent for deprotection and reduction but necessitates specialized equipment.

Cost and Environmental Impact

Pd-based methods incur higher costs due to catalyst recovery challenges. Nucleophilic substitution generates stoichiometric Cs₂CO₃ waste, whereas hydrogenation produces minimal byproducts.

Chemical Reactions Analysis

tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate has been investigated for its potential therapeutic effects. It serves as a precursor for the synthesis of various bioactive compounds, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.

Case Study :

A study published in Journal of Medicinal Chemistry explored the compound's affinity for serotonin receptors, indicating its potential role in treating depression and anxiety disorders. The compound exhibited a binding affinity similar to established antidepressants, suggesting further investigation into its pharmacological properties is warranted .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis processes. Its ability to undergo various chemical transformations makes it valuable in producing complex molecular architectures.

Data Table: Chemical Transformations

| Transformation Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Alkylation | Reflux in DMF | 85 |

| Acylation | Room Temperature | 90 |

| Reduction | Hydrogenation | 75 |

These transformations highlight the compound's versatility in synthetic organic chemistry.

Agrochemicals

Research has indicated that this compound can be modified to develop agrochemical agents. Its structure allows for the design of herbicides and pesticides with enhanced efficacy and reduced environmental impact.

Case Study :

In a study on herbicide development, derivatives of this compound demonstrated significant herbicidal activity against common agricultural weeds, outperforming traditional agents . This suggests potential applications in sustainable agriculture.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- Indole vs. Indazole : Replacing indole with indazole () introduces an additional nitrogen atom, increasing polarity and metabolic stability, which is advantageous in drug design .

- Heterocyclic Extensions : Pyrimidoindole derivatives () incorporate fused pyrimidine rings, enhancing planar rigidity for kinase active-site binding but increasing synthetic complexity .

- Chiral Centers : Enantiopure analogs () leverage stereochemistry for improved pharmacological profiles, though requiring asymmetric synthesis techniques .

Biological Activity

tert-Butyl 3-(1-methyl-1H-indol-2-yl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- CAS Number : 181269-69-2

Research indicates that compounds containing indole and piperidine structures often interact with various biological targets, including receptors and enzymes. The presence of the indole moiety is particularly significant in modulating neurotransmitter systems, which may contribute to the compound's pharmacological effects.

Anticancer Properties

A study exploring indolyl-pyridinyl derivatives found that certain modifications could enhance cytotoxicity against glioblastoma cells. Specifically, compounds with structural similarities to this compound exhibited significant growth inhibition in cancer cell lines, suggesting potential as anticancer agents .

Neuropharmacological Effects

The indole structure is known for its role in influencing serotonin receptors. Compounds similar to this compound have been investigated for their effects on mood and anxiety disorders through modulation of serotonergic pathways .

Toxicity Profile

The toxicity of related compounds has been evaluated, with findings indicating that certain derivatives can cause skin irritation and acute toxicity if ingested. The safety profile must be carefully considered in further development stages .

Table 1: Summary of Biological Activities

Case Study: Indole Derivatives in Cancer Therapy

In a case study focusing on indole derivatives, researchers synthesized a series of compounds similar to this compound. These compounds were tested for their ability to induce methuosis (a form of cell death) in cancer cells. The results demonstrated that specific substitutions on the indole ring significantly enhanced cytotoxicity, highlighting the importance of structural modifications in developing effective anticancer agents .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Temperature (°C) | Solvent | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| Indole Coupling | 80–100 | DMF/THF | Pd(PPh₃)₄, Boronic Acid | 60–75 |

| Boc Protection | 25–30 | Dichloromethane | Boc₂O, DMAP | 85–90 |

Validation : Post-synthesis characterization via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, indole aromatic protons at 6.5–7.8 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O) at ~155 ppm and quaternary carbons .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .

HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Critical Note : Cross-validation between techniques resolves ambiguities (e.g., overlapping NMR signals clarified via 2D-COSY) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Classification : Based on SDS data, it may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) .

- Mitigation Strategies :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis and weighing .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Basic: How is the biological activity of this compound assessed in early-stage drug discovery?

Methodological Answer:

- Kinase Inhibition Assays : Measure IC₅₀ values using enzymatic assays (e.g., ADP-Glo™ kinase platform) to evaluate selectivity .

- Cell-Based Assays :

Advanced: How can researchers resolve discrepancies between crystallographic data and spectroscopic results?

Methodological Answer:

- Crystallographic Refinement : Use SHELX programs (e.g., SHELXL) to refine X-ray data, adjusting parameters like thermal displacement (B-factors) for ambiguous electron density regions .

- Cross-Technique Validation :

Case Study : A 2025 study resolved conflicting NOE (NMR) and X-ray data by identifying rotameric equilibria in the piperidine ring .

Advanced: What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Modifications :

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) guide rational design by predicting binding poses in kinase active sites .

Q. Table 2: SAR Trends

| Modification | Effect on Activity | Reference |

|---|---|---|

| 3-Fluoroindole | ↑ Selectivity for EGFR kinase | |

| Spirocyclic Piperidine | ↓ CYP3A4-mediated metabolism |

Advanced: How can decomposition during storage be mitigated?

Methodological Answer:

- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify susceptible sites (e.g., Boc group hydrolysis) .

- Formulation Adjustments :

- Lyophilization : Store as a lyophilized powder under argon to prevent oxidation .

- Buffered Solutions : Use pH 7.4 PBS for aqueous formulations to minimize ester hydrolysis .

Advanced: What are best practices for ensuring reproducibility in multi-step syntheses?

Methodological Answer:

- Process Analytical Technology (PAT) :

- In-line FTIR monitors reaction progression (e.g., Boc deprotection kinetics) .

- DoE (Design of Experiments) optimizes solvent ratios and catalyst loadings .

- Intermediate Purity : Enforce ≥95% purity (HPLC) before proceeding to subsequent steps .

Advanced: How are sensitive functional groups (e.g., hydroxylamines) managed during synthesis?

Methodological Answer:

- Protecting Groups : Temporarily mask reactive sites (e.g., TBS ethers for -OH, Fmoc for amines) .

- Low-Temperature Reactions : Conduct reactions at –20°C to prevent side reactions (e.g., oxidation of hydroxylamines) .

Example : A 2025 protocol achieved 80% yield in hydroxylamine-containing analogs using TBS protection and Pd-mediated coupling at –15°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.